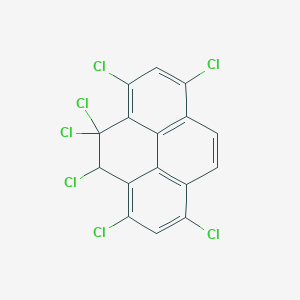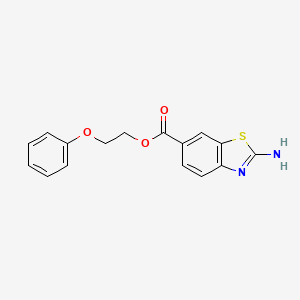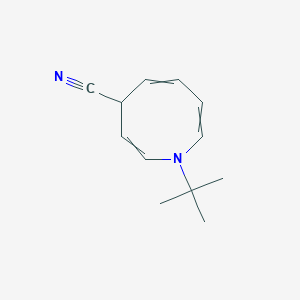
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is a chlorinated organic compound known for its stability and persistence in the environment. It is part of the organochlorine family, which includes many compounds used historically as pesticides. The compound’s structure features multiple chlorine atoms, contributing to its chemical stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene typically involves the chlorination of pyrene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyrene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the chlorination reaction. Safety measures are crucial due to the toxic nature of chlorine gas and the potential for hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated pyrene derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce partially dechlorinated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological systems are studied to understand its potential toxicological effects.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with cellular receptors.
Industry: It is used in the development of materials with specific chemical resistance properties.
Wirkmechanismus
The mechanism by which 1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene exerts its effects involves its interaction with cellular components. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. Its high chlorine content makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptachlor: Another chlorinated compound used historically as a pesticide.
Chlordane: A related organochlorine compound with similar chemical properties.
Dieldrin: Another persistent organochlorine pesticide.
Uniqueness
1,3,4,4,5,6,8-Heptachloro-4,5-dihydropyrene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and resistance to degradation make it particularly useful in research and industrial applications where long-lasting effects are desired.
Eigenschaften
CAS-Nummer |
105568-42-1 |
|---|---|
Molekularformel |
C16H5Cl7 |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
1,3,4,5,5,6,8-heptachloro-4H-pyrene |
InChI |
InChI=1S/C16H5Cl7/c17-7-3-9(19)13-11-5(7)1-2-6-8(18)4-10(20)14(12(6)11)16(22,23)15(13)21/h1-4,15H |
InChI-Schlüssel |
ASGFTATTYKLYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C(=CC(=C4C(C(C3=C(C=C2Cl)Cl)(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)





![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)


![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

